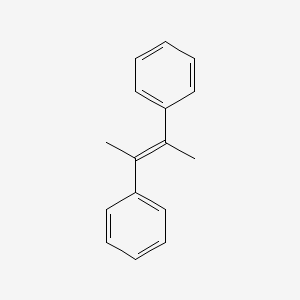
trans-2,3-Diphenyl-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2,3-Diphenyl-2-butene: is an organic compound with the molecular formula C16H16. It is also known as (E)-2,3-diphenyl-2-butene and is a member of the stilbene family. This compound is characterized by the presence of two phenyl groups attached to a butene backbone, with the phenyl groups positioned trans to each other across the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Elimination Reactions: One common method for synthesizing trans-2,3-diphenyl-2-butene is through the elimination of hydrogen halides from 2,3-diphenyl-2-butene derivatives.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with benzaldehyde to form the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,3-Diphenyl-2-butene can undergo oxidation reactions to form corresponding epoxides or diols.
Cycloaddition: The compound can participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic products.
Common Reagents and Conditions:
Oxidation: m-CPBA, osmium tetroxide
Reduction: Hydrogen gas, Pd/C catalyst
Cycloaddition: Diene and dienophile under thermal or photochemical conditions
Major Products Formed:
Epoxides and diols: from oxidation
Saturated hydrocarbons: from reduction
Cyclic compounds: from cycloaddition
Scientific Research Applications
Chemistry:
Stereochemistry Studies: trans-2,3-Diphenyl-2-butene is often used in stereochemistry studies to understand the effects of substituents on the stability and reactivity of alkenes.
Biology and Medicine:
Biological Activity: While specific biological applications are limited, derivatives of stilbene compounds have been studied for their potential anti-cancer and anti-inflammatory properties.
Industry:
Mechanism of Action
Mechanism of Action: The primary mechanism of action for trans-2,3-diphenyl-2-butene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon .
Molecular Targets and Pathways:
Comparison with Similar Compounds
cis-2,3-Diphenyl-2-butene: The cis isomer of trans-2,3-diphenyl-2-butene, which has the phenyl groups on the same side of the double bond.
1,2-Diphenylethylene: Another stilbene derivative with similar structural features but differing in the position of the double bond.
Uniqueness:
Properties
CAS No. |
782-06-9 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[(E)-3-phenylbut-2-en-2-yl]benzene |
InChI |
InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b14-13+ |
InChI Key |
ATYQGOFMEQUNMJ-BUHFOSPRSA-N |
Isomeric SMILES |
C/C(=C(/C)\C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


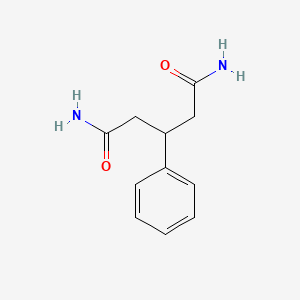
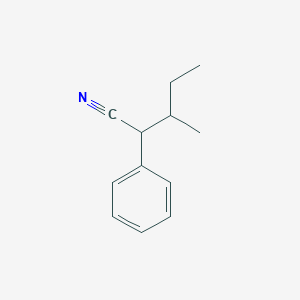
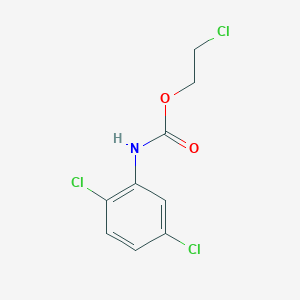

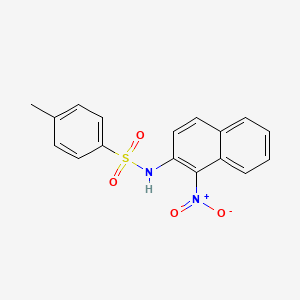
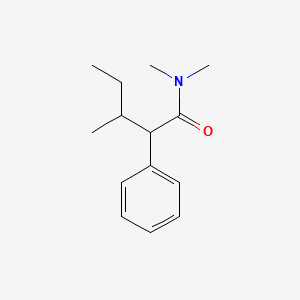




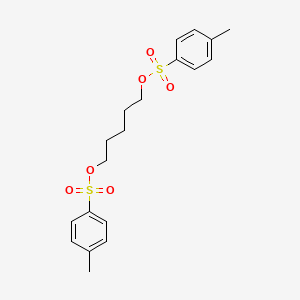
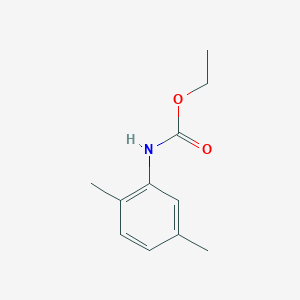
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)

